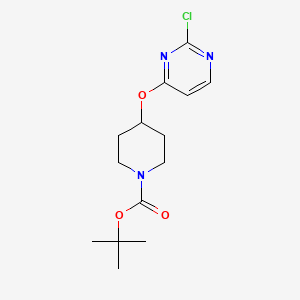
tert-Butyl 4-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
Cat. No. B8561572
M. Wt: 313.78 g/mol
InChI Key: UVCZXZCHBRVVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09353066B2
Procedure details


A solution of tert-butyl 4-[(2-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate (62.8 mg, 0.2 mmol) and 5-methylbiphenyl-3-amine (36.6 mg, 0.2 mmol) in 0.1 M 1:1 TsOH:dioxane (2.0 mL) was heated to 100° C. overnight. Upon cooling to room temperature, the reaction mixture was concentrated in vacuo. The resulting light yellow solid was triturated in 1:1 dichloromethane:diethyl ether (10 mL). The solid was removed by filtration then dried under vacuum to provide N-(5-methylbiphenyl-3-yl)-4-(piperidin-4-yloxy)pyrimidin-2-amine as a tosylate salt as a light yellow solid. MS ESI calc'd. for C22H25N4O [M+H]+ 361, found 362. 1H NMR (400 MHz, DMSO-d6): δ 10.17 (s, 1H); 8.68 (s, 2H); 8.29 (d, J=6.4 Hz, 1H); 7.76 (s, 1H); 7.63 (d, J=7.9 Hz, 1H); 7.61-7.26 (m, 1H); 7.21 (s, 1H); 7.12 (d, J=8.1 Hz, 2H); 6.43 (d, J=6.4 Hz, 1H); 5.26 (s, 1H); 3.19 (s, 2H); 2.97 (s, 2H); 2.29 (s, 2H); 2.14 (s, 2H); 1.95 (s, 3H).
Quantity
62.8 mg
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([O:8][CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH:5]=[CH:4][N:3]=1.[CH3:22][C:23]1[CH:24]=[C:25]([NH2:35])[CH:26]=[C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:28]=1.[CH3:36][C:37]1[CH:38]=[CH:39][C:40]([S:43]([OH:46])(=[O:45])=[O:44])=[CH:41][CH:42]=1>O1CCOCC1>[CH3:22][C:23]1[CH:24]=[C:25]([NH:35][C:2]2[N:7]=[C:6]([O:8][CH:9]3[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]3)[CH:5]=[CH:4][N:3]=2)[CH:26]=[C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:28]=1.[S:43]([C:40]1[CH:41]=[CH:42][C:37]([CH3:36])=[CH:38][CH:39]=1)([O-:46])(=[O:45])=[O:44]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
62.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=N1)OC1CCN(CC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
36.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=C(C1)C1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting light yellow solid was triturated in 1:1 dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=C(C1)C1=CC=CC=C1)NC1=NC=CC(=N1)OC1CCNCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
